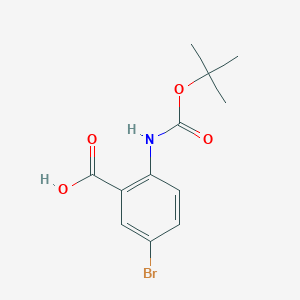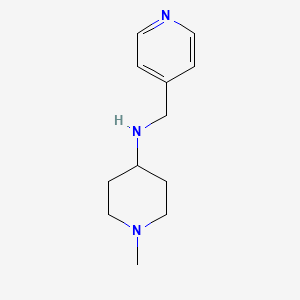
(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various piperidine and pyridine derivatives, which are closely related to the compound . These derivatives are often synthesized for their potential biological activities, such as receptor binding properties or as intermediates in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions including reductive amination, N-alkylation, and condensation reactions. For instance, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine was achieved through reductive amination, amide hydrolysis, and N-alkylation . Another example is the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, which was synthesized from 2-amino-4-methylpyridine by successive chlorination and condensation with piperidine . These methods could potentially be adapted for the synthesis of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine.
Molecular Structure Analysis
The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as NMR, MS, and sometimes X-ray crystallography. For example, the structure of a novel piperidine derivative was confirmed using 1H NMR, MS, and X-ray single crystal diffraction . Similarly, the crystal structure of another piperidine derivative was determined and found to have a chair conformation for the piperidine ring . These techniques would be relevant for analyzing the molecular structure of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine.
Chemical Reactions Analysis
The papers describe various chemical reactions that are used to synthesize piperidine and pyridine derivatives. These reactions include reductive amination, alkylation, condensation, and methylation . The specific reactivity of the (1-Methyl-piperidin-4-yl) moiety would depend on its functional groups and position within the molecule, but the reactions described in the papers provide a good starting point for understanding its potential reactivity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine are not directly reported, the properties of similar compounds can offer some insights. For example, the solubility, melting point, and stability of these compounds could be inferred from related structures. The bioactivity of these compounds, such as their inhibitory activities toward fungi, is also of interest and could be relevant for the compound .
Applications De Recherche Scientifique
Application 1: 5-HT6 Receptor Antagonists
- Summary of the Application: This compound has been used in the development of a novel class of 5-HT6 Receptor Antagonists. These antagonists are known to improve cognitive function in numerous animal models, making them potential candidates for treating cognitive decline in neurological disorders like Alzheimer’s disease, Schizophrenia, and Parkinson’s disease .
- Methods of Application: The compound was used in the synthesis of [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indoles. The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile, excellent selectivity and no Cytochrome P450 liabilities .
- Results or Outcomes: The results showed that the compound has potent in vitro binding affinity and functional antagonistic activity at 5-HT6R. It also demonstrated a good pharmacokinetic profile, excellent selectivity, and no Cytochrome P450 liabilities .
Application 2: Piperidine Derivatives
- Summary of the Application: Piperidines, including “(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: The compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Application 3: Synthetic 1, 4-disubstituted piperidines
- Summary of the Application: “(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine” can be used in the synthesis of 1, 4-disubstituted piperidines .
- Methods of Application: The compound can be used in the synthesis of [1-(4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, (7), [1-(3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (8) and [1-(4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol (11) .
- Results or Outcomes: These analogues were found to be more active on the resistant strain (IC50 values between 1.03 to 2.52) .
Propriétés
IUPAC Name |
1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11/h2-3,6-7,12,14H,4-5,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQJZXOYBNRYDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354832 |
Source


|
| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine | |
CAS RN |
416868-54-7 |
Source


|
| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)
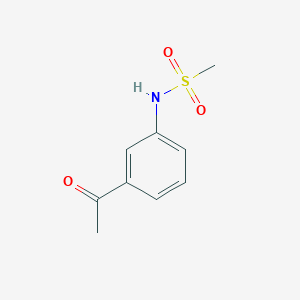
![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)
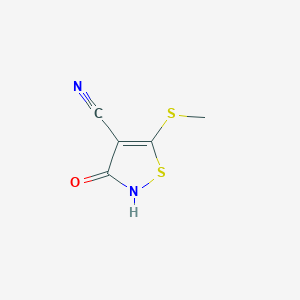
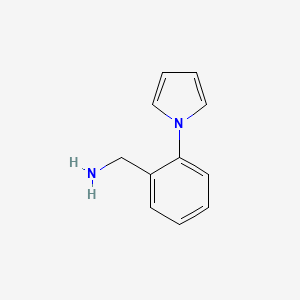
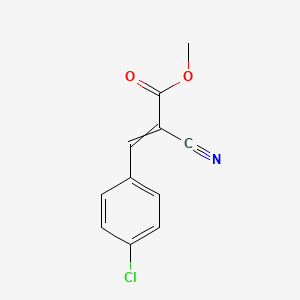


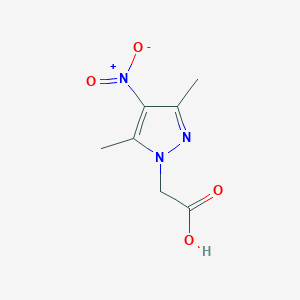

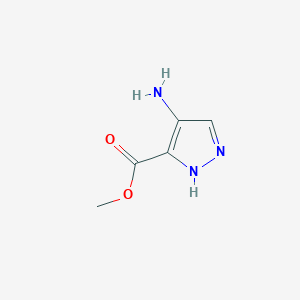
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)
